molecular formula C17H19NO6S B2513105 N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 358765-87-4

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No.: B2513105
CAS No.: 358765-87-4
M. Wt: 365.4
InChI Key: WKAFSGISDZPONF-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a glycine derivative featuring two distinct substituents: a 3,4-dimethoxyphenyl group and a 4-methylphenylsulfonyl group. This compound belongs to the sulfonamide class, where the amino group of glycine is modified to form a sulfonamide linkage. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which may enhance solubility in polar solvents and influence biological interactions.

Properties

IUPAC Name

2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKAFSGISDZPONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Formation of Intermediate: The initial reaction forms an intermediate sulfonamide.

    Glycine Addition: Glycine is then introduced to the reaction mixture, leading to the formation of the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Sulfides and other reduced forms.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Therapeutic Potential : N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is being investigated for its potential anti-inflammatory and anticancer properties. The presence of the sulfonamide group suggests it may interact with various biological targets, including enzymes and receptors involved in disease pathways .
    • Mechanism of Action : The compound likely exerts its effects by inhibiting specific enzymes or modulating receptor activity, which can lead to therapeutic benefits in conditions such as cancer and inflammation .
  • Organic Synthesis
    • Building Block : This compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules for research and development purposes .
    • Synthesis Methods : Typical synthetic routes involve the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
  • Biological Activity Studies
    • Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
    • Neurotransmitter Modulation : There is potential for this compound to influence neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors, which are implicated in various neurological disorders .

Case Studies

  • Anticancer Research
    • A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. These findings support the need for further exploration into the anticancer properties of this compound .
  • Inflammatory Pathways
    • Research has highlighted the ability of sulfonamide compounds to inhibit enzymes involved in inflammatory processes. This compound may share similar properties, warranting further investigation into its role as an anti-inflammatory agent .

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties
Organic SynthesisServes as a building block for creating complex molecules
Biological ActivityExhibits cytotoxicity against cancer cell lines; potential neurotransmitter modulation

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of the target compound with four analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine - C₁₇H₁₉NO₆S 365.07* 3,4-Dimethoxyphenyl; 4-methylphenylsulfonyl
N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine 713501-82-7 C₁₅H₁₄ClNO₆S 371.52 4-Chlorophenyl; 3,4-dimethoxyphenylsulfonyl
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine 353502-16-6 C₁₁H₁₅NO₄S 257.31 3,5-Dimethylphenyl; methylsulfonyl
N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine 884987-17-1 C₁₅H₁₃Cl₂NO₄S 374.25* 2,3-Dichlorophenyl; 4-methylphenylsulfonyl
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine 351494-91-2 C₁₆H₁₇NO₄S 319.38 4-Methylphenyl (both substituents)

*Calculated based on molecular formula.

Key Observations:

Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound increases polarity compared to chloro or methyl substituents (e.g., CAS 713501-82-7, 884987-17-1). Methyl groups (CAS 351494-91-2, 353502-16-6) contribute to hydrophobicity, favoring membrane permeability.

Molecular Weight :

  • The target compound (365.07 g/mol) is heavier than analogues with simpler substituents (e.g., 257.31 g/mol for CAS 353502-16-6). Increased molecular weight may impact bioavailability.

Biological Activity

N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and effects.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

  • Chemical Formula : C17H19NO6S
  • CAS Number : 358765-87-4

Synthesis Routes :

  • Starting Materials : The synthesis begins with 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is typically conducted in an organic solvent like dichloromethane with a base such as triethylamine.
  • Formation of Intermediate : An intermediate sulfonamide is formed before glycine is added to yield the final product.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group may act as an electrophile, inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The glycine moiety can influence receptor activity, potentially affecting neurotransmission and cellular signaling.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent:

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, cell viability assays demonstrated a significant reduction in proliferation rates at specific concentrations (IC50 values) .
Cancer Cell LineIC50 (µM)Reference
A549 (Lung)15
MCF-7 (Breast)20

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : It may inhibit pro-inflammatory cytokines through the modulation of NF-kB signaling pathways. This suggests a role in reducing inflammation in conditions such as arthritis and other inflammatory disorders .

Case Studies

  • Study on Lung Cancer :
    • A combination treatment involving this compound and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy .
  • Chronic Inflammation Model :
    • In a rat model of chronic inflammation, administration of the compound resulted in decreased levels of inflammatory markers (e.g., TNF-alpha and IL-6), indicating its potential therapeutic application in inflammatory diseases .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other sulfonyl glycine derivatives:

Compound NameBiological Activity
N-(3,4-Dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycineModerate anticancer effects
N-(3,4-Dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycineHigh anti-inflammatory activity

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